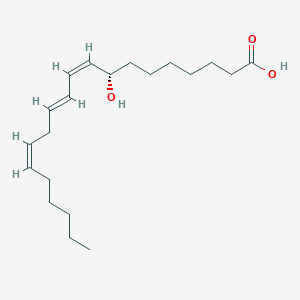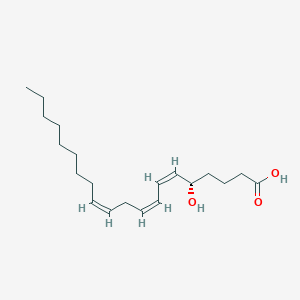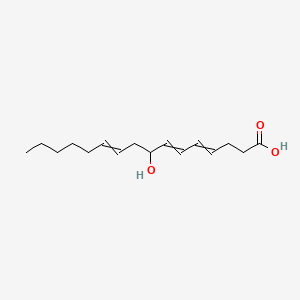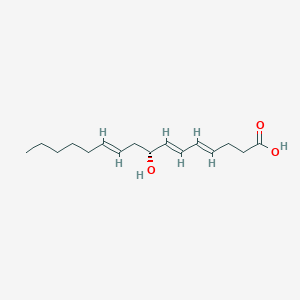
11-trans Leukotriene D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4. Leukotriene D4 undergoes slow temperature-dependent isomerization to form this compound during storage. This compound retains about 10-25% of the potency for contraction of guinea pig ileum, trachea, and parenchyma compared to Leukotriene D4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-trans Leukotriene D4 is synthesized through the isomerization of Leukotriene D4. This process involves the slow temperature-dependent isomerization of Leukotriene D4 to this compound during storage .
Industrial Production Methods: The industrial production of this compound typically involves the controlled storage of Leukotriene D4 under specific temperature conditions to promote the isomerization process. This method ensures the gradual conversion of Leukotriene D4 to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 11-trans Leukotriene D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
11-trans Leukotriene D4 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of leukotriene pathways and their isomers.
Biology: Investigated for its role in inflammatory responses and its effects on smooth muscle contraction.
Medicine: Studied for its potential therapeutic applications in treating conditions like asthma and allergic reactions.
Industry: Utilized in the development of pharmaceuticals targeting leukotriene pathways
Mecanismo De Acción
11-trans Leukotriene D4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are G-protein-coupled receptors that mediate the compound’s effects on smooth muscle contraction and inflammatory responses. The binding of this compound to these receptors activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B pathway .
Comparación Con Compuestos Similares
Leukotriene D4: The parent compound from which 11-trans Leukotriene D4 is derived.
Leukotriene C4: Another cysteinyl leukotriene involved in inflammatory responses.
Leukotriene E4: A metabolite of Leukotriene D4 with similar biological activities.
Uniqueness: this compound is unique due to its specific isomerization at the C-11 position, which results in distinct biological activities compared to its parent compound, Leukotriene D4. This isomerization affects its potency and receptor binding affinity, making it a valuable compound for studying leukotriene pathways and developing targeted therapies .
Propiedades
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
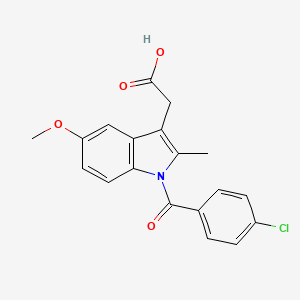
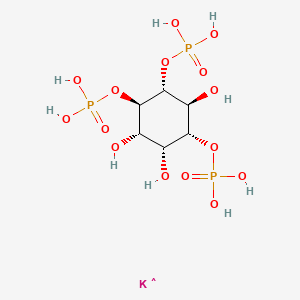
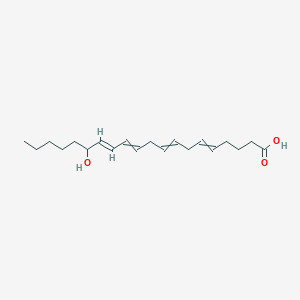
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
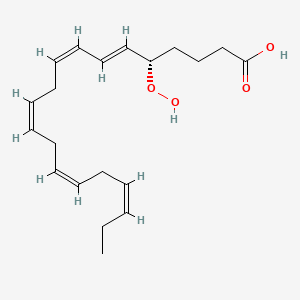



![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
